molecular formula C10H15ClN4 B12985664 2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

Cat. No.: B12985664
M. Wt: 226.70 g/mol
InChI Key: GYVOTRXLWKYRBN-UHFFFAOYSA-N
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Description

2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is a chemical compound with a molecular formula of C10H15ClN4 and a molecular weight of 226.71 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and an amine group linked to a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with 1-methylpiperidine under specific conditions. One common method involves the use of N,N-dimethylformamide as a solvent and sodium bicarbonate as a base. The reaction mixture is stirred at elevated temperatures (around 85°C) until completion .

Industrial Production Methods

For large-scale production, the synthesis route may be optimized to improve yield and purity. This can involve the use of different solvents, bases, and reaction conditions to ensure efficient production. The industrial production methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.

Major Products Formed

The major products formed from substitution reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to bind to acetyl-CoA carboxylase enzyme, inhibiting its activity and thereby exerting antimicrobial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the methylpiperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

IUPAC Name

2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H15ClN4/c1-15-6-3-8(4-7-15)13-9-2-5-12-10(11)14-9/h2,5,8H,3-4,6-7H2,1H3,(H,12,13,14)

InChI Key

GYVOTRXLWKYRBN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=NC(=NC=C2)Cl

Origin of Product

United States

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